molecular formula C11H9ClN4O3 B10892293 4-chloro-N-(4-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide

4-chloro-N-(4-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10892293
M. Wt: 280.67 g/mol
InChI Key: ZVZPKQBIUKNTDG-UHFFFAOYSA-N
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Description

4-CHLORO-N~3~-(4-METHYLPHENYL)-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro group, a methylphenyl group, and a nitro group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N~3~-(4-METHYLPHENYL)-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the chlorinated nitro-pyrazole with an amine, such as 4-methylphenylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N~3~-(4-METHYLPHENYL)-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of 4-AMINO-N~3~-(4-METHYLPHENYL)-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE.

    Substitution: Formation of various substituted pyrazole derivatives.

    Hydrolysis: Formation of 4-CHLORO-N~3~-(4-METHYLPHENYL)-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID.

Scientific Research Applications

4-CHLORO-N~3~-(4-METHYLPHENYL)-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N~3~-(4-METHYLPHENYL)-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methylphenyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-chloro-4-methylphenyl)benzamide
  • 4-Chloro-N-(3-methylphenyl)benzamide

Uniqueness

4-CHLORO-N~3~-(4-METHYLPHENYL)-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H9ClN4O3

Molecular Weight

280.67 g/mol

IUPAC Name

4-chloro-N-(4-methylphenyl)-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C11H9ClN4O3/c1-6-2-4-7(5-3-6)13-11(17)9-8(12)10(15-14-9)16(18)19/h2-5H,1H3,(H,13,17)(H,14,15)

InChI Key

ZVZPKQBIUKNTDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-]

Origin of Product

United States

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